5-Hydroxypentyl 1H-pyrrole-2-carboxylate
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Overview
Description
5-Hydroxypentyl 1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are found in various natural products. This compound is characterized by the presence of a hydroxypentyl group attached to the pyrrole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypentyl 1H-pyrrole-2-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and a carboxylic acid, followed by acid-mediated cyclization . The reaction conditions often include the use of a strong acid catalyst and refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypentyl 1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of 5-oxopentyl 1H-pyrrole-2-carboxylate.
Reduction: Formation of 5-hydroxypentyl 1H-pyrrole-2-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the substituent introduced.
Scientific Research Applications
5-Hydroxypentyl 1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Hydroxypentyl 1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The pyrrole ring can interact with enzymes and receptors, modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxymethyl 1H-pyrrole-2-carboxylate
- 5-Hydroxyethyl 1H-pyrrole-2-carboxylate
- 5-Hydroxypropyl 1H-pyrrole-2-carboxylate
Uniqueness
5-Hydroxypentyl 1H-pyrrole-2-carboxylate is unique due to the length of its hydroxypentyl side chain, which can influence its solubility, reactivity, and biological activity. Compared to shorter chain analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
918625-09-9 |
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Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-hydroxypentyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c12-7-2-1-3-8-14-10(13)9-5-4-6-11-9/h4-6,11-12H,1-3,7-8H2 |
InChI Key |
PNCOKAWWECVEFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(=O)OCCCCCO |
Origin of Product |
United States |
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